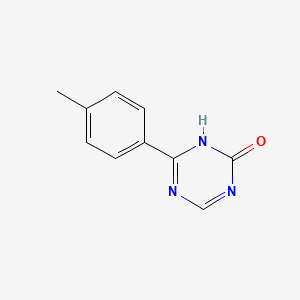

6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one

Description

Historical Context and Evolution of 1,3,5-Triazine (B166579) Chemistry

The story of 1,3,5-triazines is deeply intertwined with the development of modern organic chemistry. Early investigations in the late 19th and early 20th centuries laid the groundwork for understanding the fundamental reactivity of the triazine ring. A pivotal moment in the history of triazine chemistry was the discovery of the herbicidal properties of certain derivatives in the 1950s by J.R. Geigy Ltd. This discovery ushered in an era of intensive research, leading to the development of a wide range of agrochemicals.

A key precursor in the synthesis of many 1,3,5-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms in cyanuric chloride allows for their stepwise substitution with various nucleophiles, providing a powerful tool for the construction of a vast library of triazine-based compounds. Over the years, synthetic methodologies have evolved significantly, with the advent of modern techniques such as microwave-assisted synthesis and one-pot reactions enabling more efficient and environmentally friendly routes to these important molecules.

Significance of the 6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one Core in Heterocyclic Chemistry

The triazinone ring itself is a hybrid structure, exhibiting characteristics of both aromatic and lactam systems. This duality imparts a unique chemical personality to the molecule, allowing it to participate in a range of chemical transformations. The synthesis of such 6-aryl-1,3,5-triazin-2(1H)-ones can be achieved through various cyclocondensation reactions. A common strategy involves the reaction of an aryl amidine, in this case, p-toluamidine, with a suitable three-carbon building block containing a carbonyl group, such as ethyl carbamate (B1207046) or a related derivative.

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from related structures. The table below provides a hypothetical overview of its key identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents |

Spectroscopic analysis is essential for the characterization of such a compound. The expected spectroscopic data for this compound would include:

¹H NMR: Signals corresponding to the protons of the methyl group, the aromatic protons of the p-tolyl ring, and the N-H proton of the triazinone ring.

¹³C NMR: Resonances for the carbon atoms of the triazine ring, the p-tolyl group, and the methyl group.

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the lactam, N-H stretching, and vibrations associated with the aromatic ring.

Overview of Research Trajectories for Triazinone-Based Systems

The broader class of triazinone-based systems has been the subject of extensive research, particularly in the field of medicinal chemistry. The structural features of the triazinone core make it an attractive scaffold for the design of therapeutic agents. The ability to introduce diverse substituents at various positions on the ring allows for the fine-tuning of a compound's pharmacological profile.

Research has shown that triazinone derivatives can exhibit a wide range of biological activities, including acting as inhibitors for various enzymes. For instance, the triazine scaffold has been explored for the development of kinase inhibitors, which are a critical class of drugs in cancer therapy. acs.org The structural motif of 6-aryl-1,3,5-triazin-2-ones, in particular, has been investigated for its potential to interact with the active sites of these enzymes. The development of triazinone-based compounds continues to be an active area of research, with ongoing efforts to synthesize novel derivatives and evaluate their therapeutic potential against a variety of diseases. nih.govgoogle.com

Structure

3D Structure

Properties

CAS No. |

61708-98-3 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

6-(4-methylphenyl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14) |

InChI Key |

NCYKRDLDEULNNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NC(=O)N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 4 Methylphenyl 1,3,5 Triazin 2 1h One and Its Derivatives

Precursor Chemistry and Starting Material Considerations

The logical precursors for the construction of 6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one are derived from p-tolunitrile (B1678323) (4-methylbenzonitrile). The key intermediate is 4-methylbenzamidine, which provides the C-N-C backbone fragment required for the formation of the 6-(p-tolyl) substituted triazine ring.

The synthesis of aryl amidines, such as 4-methylbenzamidine, is commonly achieved through the Pinner reaction. This method involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride (HCl), to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the corresponding amidine. For instance, the synthesis of 4-methoxybenzamidine hydrochloride proceeds by reacting 4-methoxybenzonitrile (B7767037) with sodium methylate in methanol, followed by the addition of ammonium (B1175870) chloride. researchgate.net A similar pathway can be employed starting from 4-methylbenzonitrile to produce 4-methylbenzamidine hydrochloride, the crucial starting material for the subsequent cyclization step.

The other essential components for the triazinone ring are small molecules that can provide the remaining N-C-N fragment, typically isocyanates or their synthetic equivalents like carbamates. These reagents are generally commercially available or can be synthesized through standard organic transformations.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Structure | Role |

|---|---|---|

| 4-Methylbenzonitrile |  |

Initial Precursor |

| 4-Methylbenzamidine |  |

Key Intermediate for Cyclization |

| Ethyl Carbamate (B1207046) |  |

N-C(O)-N Source |

| Phenyl Isocyanate |  |

N-C(O)-N Source for N-substituted derivatives |

Cyclization Approaches for 1,3,5-Triazin-2(1H)-one Ring Formation

The formation of the 1,3,5-triazin-2(1H)-one ring is a critical step that involves the condensation of the precursor molecules to form the stable heterocyclic system.

A primary and well-established route to 1,3,5-triazin-2(1H)-one derivatives involves the cyclocondensation reaction between an amidine and a reagent that can provide a carbonyl group flanked by two nitrogen atoms. Aryl isocyanates react with a variety of nucleophiles, including the nitrogen atoms of amidines, to form heterocyclic structures. nih.govnih.govchemrxiv.org

While a direct synthesis of this compound is not extensively detailed, a highly analogous reaction provides a viable pathway. The synthesis of 6-substituted-4-thioxo-1,3,5-triazin-2-ones has been successfully achieved by reacting various amidines with ethoxycarbonyl isothiocyanate. clockss.org This reaction proceeds via a cyclocondensation mechanism where the amidine adds to the isothiocyanate, followed by ring closure and elimination of ethanol.

By analogy, the reaction of 4-methylbenzamidine with an oxygen-containing counterpart, such as ethoxycarbonyl isocyanate or a related carbamate derivative, would be expected to yield the desired this compound. The reaction mechanism likely involves the nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the carbamate or isocyanate, followed by an intramolecular cyclization with the elimination of a small molecule (e.g., ethanol).

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds in a single step from three or more starting materials. nih.gov For the synthesis of triazine derivatives, MCRs have been developed that rapidly generate molecular diversity.

A notable example is the catalyst-free, one-pot, three-component synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov This reaction utilizes an arylaldehyde, thiourea, and a trialkyl orthoformate. Specifically, the reaction using 4-methylbenzaldehyde (B123495) as the aryl aldehyde component successfully produced the corresponding 4-(p-tolyl)-dihydro-triazinethione derivative in high yield (92%). nih.gov This demonstrates the feasibility of incorporating the 4-methylphenyl moiety into a triazine-like scaffold using an MCR approach. Although this specific example yields a dihydro-triazinethione, it highlights a powerful strategy that could be adapted, with different components, to target the this compound core.

Table 2: Representative Multicomponent Reaction for a Triazine Scaffold

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | Thiourea | Trimethyl orthoformate | 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 | nih.gov |

Functionalization and Derivatization of the this compound Scaffold

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This inherent electronic property makes the triazine core generally resistant to electrophilic aromatic substitution reactions, which typically require electron-rich aromatic systems. Electrophilic attack on the nitrogen atoms is more likely but often leads to reversible protonation or complexation rather than substitution on the carbon atoms of the ring.

Consequently, direct electrophilic functionalization (e.g., nitration, halogenation, Friedel-Crafts reactions) on the carbon atoms of the this compound ring is not a common or synthetically viable strategy. Any attempted electrophilic substitution would preferentially occur on the more electron-rich 4-methylphenyl (p-tolyl) substituent. However, the triazinone moiety acts as a deactivating group, which would direct substitution to the positions ortho to the methyl group and meta to the point of attachment to the triazine ring, and would require harsh reaction conditions. Functionalization is more readily achieved through nucleophilic substitution pathways on pre-functionalized halogenated intermediates.

Nucleophilic aromatic substitution (SNAr) is the most powerful and widely used method for the functionalization of s-triazine rings. nih.govmdpi.com The electron-deficient nature of the triazine core makes it highly susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present on one of the ring carbons. This strategy relies on the synthesis of a halogenated precursor, such as 4-chloro-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one.

The synthesis of such precursors can be achieved. For example, conditions have been developed for the selective hydrolysis of one chlorine atom in 2-(amino)-4,6-dichloro-1,3,5-triazines using aqueous sodium hydroxide (B78521) to yield 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. researchgate.net This demonstrates that a dichlorinated triazine bearing a p-tolyl group could be selectively hydrolyzed to the desired monochloro-triazinone intermediate.

Once the 4-chloro-6-(p-tolyl)-1,3,5-triazin-2(1H)-one intermediate is obtained, the remaining chlorine atom is readily displaced by a wide variety of nucleophiles. The reactivity of the chlorine atoms on a triazine ring is temperature-dependent, allowing for sequential and controlled substitutions. nih.gov This SNAr reaction can be used to introduce a diverse range of functional groups at the C4 position.

Common nucleophiles used in these reactions include:

O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) to yield ethers.

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to yield substituted amines. researchgate.netresearchgate.net

S-Nucleophiles: Thiols (as thiolates) to yield thioethers.

This sequential SNAr approach provides a versatile platform for creating a library of derivatives from a common halogenated intermediate, allowing for systematic modification of the scaffold's properties.

Table 3: Examples of Nucleophilic Substitution on Chloro-s-triazines

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-6-morpholino-1,3,5-triazine | N-methylaniline | THF, Na₂CO₃(aq), 323 K | 2-Anilino-4-chloro-6-morpholino-1,3,5-triazine | nih.gov |

| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Piperidine (B6355638) | THF, K₂CO₃, rt, 24h | 4-(Piperidin-1-yl)-6-chloro derivative | nih.govsemanticscholar.org |

| Cyanuric Chloride (TCT) | 2-Phenylethan-1-ol | DCM, DIEA, 0°C | 2,4-Dichloro-6-(2-phenylethoxy)-1,3,5-triazine | frontiersin.org |

Cross-Coupling Reactions for Peripheral Modifications

Cross-coupling reactions are a cornerstone for the peripheral modification of triazine rings, allowing for the introduction of a wide array of substituents. Palladium-catalyzed reactions are particularly prominent in this area. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of thiophenyl triazine conjugates. researchgate.net This methodology enables the formation of carbon-carbon bonds, attaching aryl or vinyl groups to the triazine scaffold.

Other significant palladium-catalyzed cross-coupling reactions used for modifying related heterocyclic systems like pyrazolo[1,5-a]-1,3,5-triazines include the Stille, Sonogashira, and Heck reactions. researchgate.net These reactions allow for the introduction of diverse functionalities, such as organotin compounds (Stille), terminal alkynes (Sonogashira), and alkenes (Heck), demonstrating the versatility of this approach for creating a large diversity of functionalized triazine derivatives. researchgate.net The Sonogashira cross-coupling has also been specifically used to synthesize C3 symmetric ferrocenyl-substituted 1,3,5-triazines. researchgate.net

Catalytic Methodologies in 1,3,5-Triazin-2(1H)-one Synthesis

Catalysis is central to the efficient synthesis of the 1,3,5-triazine core, with various methods offering high yields and selectivity.

Transition Metal-Catalyzed Transformations

A variety of transition metals have been shown to effectively catalyze the synthesis of 1,3,5-triazine derivatives. nih.govresearchgate.net Copper(II) acetate, for example, serves as an efficient catalyst for the dehydrogenative synthesis of these compounds through an aerobic oxidative coupling of alcohols and amidine hydrochlorides. researchgate.netrsc.org This method is advantageous as it does not require ligands, strong bases, or organic oxidants. researchgate.netrsc.org Copper(I) catalysts supported on macroporous resins have also been used for the Ullmann-type synthesis of di- and trisubstituted 1,3,5-triazines. researchgate.net

Iron-catalyzed cyclization of aldehydes with an ammonium salt as the nitrogen source presents an atom-efficient and straightforward pathway to 2,4,6-triaryl-1,3,5-triazines. researchgate.net Furthermore, platinum nanoparticles supported on alumina (B75360) have been utilized for the green and acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines. researchgate.net Other transition metals, including nickel and zinc salts, have been explored as Lewis acid catalysts for the formation of related nitrogen heterocycles. nih.gov A significant approach involves the [2+2+2] cycloaddition of alkynes and nitriles, a reaction often catalyzed by transition-metal complexes to achieve high selectivity. scilit.com

Organocatalytic and Biocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis and modification of triazines. A notable example is the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,3,5-triazines with ketones, which can be effectively catalyzed by hydrazine. researchgate.net This organocatalytic approach is operationally simple and offers an economical and green route to highly functionalized pyrimidines from the triazine core. researchgate.net

Biocatalysis, while less documented specifically for 1,3,5-triazin-2(1H)-one synthesis, represents a burgeoning field in the creation of amine-containing pharmaceuticals. mdpi.com The application of enzymes as catalysts offers exquisite stereocontrol and operates under mild, environmentally benign conditions. This approach stands as a greener alternative to some traditional metal-catalyzed routes, and its potential in the synthesis of chiral triazine derivatives is an area of growing interest. mdpi.com

Green Chemistry Principles and Scalability Assessments

The integration of green chemistry principles is crucial for developing sustainable and scalable synthetic routes for 1,3,5-triazin-2(1H)-one and its derivatives.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for the synthesis of 1,3,5-triazines, aligning with green chemistry principles by significantly reducing reaction times and enhancing yields. chim.itresearchgate.net This technique has been shown to shorten reaction times from hours to mere minutes. chim.itresearchgate.net For example, the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines was achieved in 12 minutes under microwave heating. beilstein-journals.org Similarly, microwave-assisted synthesis of triazinylphosphonic acids dramatically cut reaction time from 12 hours with conventional heating to just 20 minutes. nih.gov The rapid heating induced by microwaves often leads to cleaner reactions with simpler work-up procedures, avoiding the decomposition of reagents and products. chim.it Microwave-assisted protocols have been developed for various triazine syntheses, including one-pot, multi-component reactions, underscoring their efficiency and high atom economy. beilstein-journals.orgmdpi.comnih.gov

Solvent-Free and Aqueous Reaction Systems

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Several methodologies for triazine synthesis have been developed that operate under solvent-free conditions or in aqueous media. Solvent-free syntheses can be achieved in conjunction with microwave irradiation or by using supported catalysts. chim.itresearchgate.netmdpi.com For instance, the cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines has been performed under solvent-free conditions using silica-supported Lewis acids as recyclable and environmentally benign catalysts. researchgate.net N-halosulfonamides have also been used as efficient catalysts for the one-pot, solvent-free synthesis of trisubstituted-1,2,4-triazines. rsc.org

Aqueous systems offer an environmentally friendly alternative. A sonochemical protocol for synthesizing 1,3,5-triazine derivatives has been developed that uses water as the solvent, achieving yields of over 75% in as little as 5 minutes. nih.gov This ultrasound-assisted method was found to be significantly "greener" than classical heating methods. nih.gov

Large-Scale Synthetic Feasibility

The industrial-scale production of this compound and its analogs presents several challenges that are common in the scale-up of fine chemical syntheses. Key considerations include reaction efficiency, cost of starting materials, safety, and environmental impact.

A common and cost-effective starting material for many 1,3,5-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov Its predictable, stepwise nucleophilic substitution at different temperatures allows for the controlled introduction of various substituents. nih.gov However, scaling up reactions involving cyanuric chloride requires careful management of reaction conditions to ensure selectivity and avoid the formation of byproducts. Challenges in large-scale synthesis often revolve around heat transfer, solvent selection, and the handling of potentially hazardous reagents and byproducts. nih.gov

Modern, environmentally benign synthetic methods are gaining traction for industrial applications. Microwave-assisted synthesis and sonochemistry have been shown to significantly reduce reaction times and improve yields for 1,3,5-triazine derivatives, making them attractive for scalable production. nih.govnih.govchim.it For instance, sonochemical methods can facilitate reactions in aqueous media, reducing the reliance on volatile and often toxic organic solvents. nih.gov One-pot syntheses, which combine multiple reaction steps into a single operation, also offer advantages in terms of process simplification and reduced waste generation. benthamdirect.comacs.org

The table below summarizes various synthetic approaches for 1,3,5-triazine derivatives, highlighting parameters relevant to their large-scale feasibility.

| Synthetic Method | Starting Materials | Key Reaction Conditions | Advantages for Scale-up | Potential Challenges for Scale-up |

|---|---|---|---|---|

| Stepwise Nucleophilic Substitution | Cyanuric Chloride, Nucleophiles | Temperature control (0°C for first substitution, room temperature for second, elevated for third) | Readily available starting material, predictable regioselectivity. nih.gov | Management of corrosive HCl byproduct, precise temperature control. |

| Microwave-Assisted Synthesis | Cyanoguanidine, Aldehydes, Amines | Microwave irradiation, often solvent-free or in high-boiling solvents. nih.govchim.it | Rapid reaction times, high yields, improved energy efficiency. nih.govchim.it | Specialized equipment, potential for localized overheating. |

| Sonochemistry | Various precursors | Ultrasonic irradiation, often in aqueous media. nih.gov | Short reaction times, use of environmentally friendly solvents, high yields. nih.gov | Specialized equipment, ensuring uniform sonication in large reactors. |

| One-Pot Cross-Cyclotrimerization | Different Nitriles | Acid catalysis (e.g., TfOH), controlled temperature sequence. acs.org | Process intensification, reduced workup steps. acs.org | Control of competing side reactions, purification of the desired unsymmetrical product. |

Stereochemical Control and Regioselective Synthesis

For the target molecule, this compound, which is achiral, stereochemical control is not a primary concern in its direct synthesis. However, if chiral derivatives were to be synthesized, the introduction of stereocenters would necessitate the use of chiral starting materials or chiral catalysts.

Regioselective synthesis is crucial for obtaining the desired substitution pattern on the 1,3,5-triazine ring, particularly for unsymmetrically substituted derivatives like the target compound.

One of the most established methods for achieving regioselectivity is the stepwise substitution of cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This allows for the sequential introduction of different nucleophiles by carefully controlling the reaction temperature. For the synthesis of this compound, this could involve a three-step process:

Reaction of cyanuric chloride with a source of the 4-methylphenyl group (e.g., via a Friedel-Crafts type reaction or a coupling reaction).

Substitution of a second chlorine with a protected hydroxyl group or an amino group that can be later converted to the carbonyl.

Hydrolysis or conversion of the third position to complete the triazinone ring.

Alternatively, the cyclocondensation of a substituted amidine, such as 4-methylbenzamidine, with a suitable partner can provide a regioselective route. For instance, the reaction of an amidine with an isocyanate or a derivative of cyanic acid could lead to the formation of the desired triazinone ring. The specific substitution pattern would be dictated by the nature of the reactants and the reaction mechanism.

Three-component reactions have also emerged as a powerful tool for the regioselective synthesis of unsymmetrical triazines. These methods often involve the condensation of readily available starting materials, such as imidates, guanidines, and aldehydes or amides, in a single step. organic-chemistry.org The regioselectivity in these reactions is governed by the inherent reactivity of the different components and the reaction pathway.

The following table outlines key strategies for the regioselective synthesis of unsymmetrically substituted 1,3,5-triazines, which are applicable to the synthesis of this compound.

| Synthetic Strategy | Key Principle | Example Application for Target Compound | Reported Yields (General) |

|---|---|---|---|

| Temperature-Controlled Substitution of Cyanuric Chloride | Decreasing reactivity of C-Cl bonds with progressive substitution allows for sequential addition of different nucleophiles. nih.gov | Sequential reaction with a 4-methylphenyl nucleophile, followed by a protected hydroxylamine (B1172632) or a similar reagent. | Moderate to high. |

| Cross-Cyclotrimerization of Nitriles | Controlled reaction of two different nitriles in a specific stoichiometric ratio. acs.org | Reaction of p-tolunitrile with a nitrile precursor for the other part of the triazinone ring. | Moderate to good. acs.org |

| Condensation of Amidines with Isocyanates/Urea (B33335) Derivatives | Direct formation of the triazinone ring from acyclic precursors. | Reaction of 4-methylbenzamidine with a suitable isocyanate or a urea derivative. | Variable, depends on specific substrates and conditions. |

| Three-Component Reactions | Convergent synthesis from simple, readily available starting materials. organic-chemistry.org | Condensation of a 4-methylphenyl-containing precursor with two other components to form the triazine ring. | Good to excellent. organic-chemistry.org |

Elucidation of Chemical Reactivity and Transformation Pathways

Ring Opening and Rearrangement Reactions of the 1,3,5-Triazin-2(1H)-one Core

The 1,3,5-triazine (B166579) ring, being electron-deficient, is prone to ring-opening reactions under the influence of various nucleophiles. researchgate.net This reactivity is a cornerstone of triazine chemistry, allowing the ring to serve as a synthon for constructing other heterocyclic systems. The reaction pathway often involves an initial nucleophilic attack at one of the ring's carbon atoms (C4 or C6), followed by cleavage of a C-N bond.

In derivatives closely related to 6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one, such as 6-amino-substituted 4-hydrazino-1,3,5-triazin-2(1H)-ones, treatment with formic acid has been shown to induce ring opening. This process leads to the formation of N-substituted (4H-1,2,4-triazol-3-yl)guanidines, demonstrating a pathway where the triazine ring is cleaved and subsequently rearranged into a new heterocyclic structure. researchgate.net

The general mechanism for nucleophilic attack and ring opening can be summarized as follows:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms of the triazine ring.

Intermediate Formation: A tetrahedral intermediate is formed.

Ring Cleavage: The unstable intermediate undergoes ring fission, typically breaking a C-N bond to relieve ring strain and reform a more stable, often acyclic, product.

Recyclization (Optional): In many cases, the acyclic intermediate can undergo subsequent intramolecular reactions to form a new heterocyclic ring. researchgate.net

Interactive Data Table: Examples of Nucleophiles Inducing Triazine Ring Opening

| Nucleophile | Product Type after Ring Opening/Rearrangement | Reference |

| Amines/Ammonia (B1221849) | Amidines | researchgate.net |

| Hydroxylamine (B1172632) | Unstable intermediates, leading to tars | researchgate.net |

| Hydrazines | N-amino-guanidines, Triazoles | researchgate.net |

| Formic Acid | (4H-1,2,4-triazol-3-yl)guanidines | researchgate.net |

| Guanidine | Other triazine derivatives or pyrimidines | researchgate.net |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve both the triazine ring and its substituents.

Oxidation: The 1,3,5-triazine ring is generally considered to be in a high oxidation state. Further oxidation of the ring itself is challenging and can lead to degradation. However, the triazine moiety can act as a photocatalyst, facilitating the oxidation of other molecules. For instance, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been used as photocatalysts for the selective oxidation of benzylamines under UV irradiation. acs.org The methyl group on the phenyl substituent of this compound is a potential site for oxidation. Under strong oxidizing conditions, it could be converted to a carboxylic acid group, forming 4-(4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)benzoic acid.

Reduction: The triazine ring can undergo reduction. Catalytic hydrogenation is a common method to reduce the aromaticity of the ring. For the 1,3,5-triazin-2(1H)-one core, partial hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can convert the aromatic ring into its saturated tetrahydro derivative, 6-(4-methylphenyl)tetrahydro-1,3,5-triazin-2(1H)-one. This transformation converts the planar, aromatic system into a conformationally flexible saturated ring.

Interactive Data Table: Summary of Redox Reactions

| Reaction Type | Reagent/Condition | Affected Moiety | Product Type | Reference |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Methyl group on phenyl ring | Carboxylic acid derivative | General Organic Chemistry Principles |

| Reduction | H₂ / Pd/C or Raney Ni | 1,3,5-Triazine ring | Tetrahydro-1,3,5-triazin-2(1H)-one |

Photochemical Transformations and Photoreactivity Studies

1,3,5-Triazine derivatives are known to be photoactive, with applications in materials science as components for photo- and electroluminescent materials. rsc.org Their photochemical behavior is characterized by strong UV absorption and, in many cases, fluorescence. The electronic properties of the substituents on the triazine ring heavily influence its photophysical characteristics, such as absorption/emission wavelengths and quantum yields.

Studies on 2,4,6-triaryl-1,3,5-triazines show that they can serve as excellent two-photon absorbers, a property valuable in bio-imaging and nonlinear optics. mdpi.com The electron-deficient nature of the triazine core combined with electron-donating aryl substituents can create a "push-pull" system, enhancing these nonlinear optical properties. The 4-methylphenyl group in the title compound acts as a mild electron-donating group, which would influence its absorption and emission spectra.

Furthermore, triazine-containing compounds have been investigated as photocatalysts. Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have demonstrated efficiency in photocatalyzing the selective oxidation of benzylamines under UV light, highlighting the ability of the excited-state triazine to participate in electron transfer processes. acs.org This suggests that this compound could exhibit similar photoreactivity, potentially undergoing transformations or catalyzing reactions upon UV irradiation.

Acid-Base Chemistry and Tautomerism Investigations

The structure of this compound allows for complex acid-base equilibria and tautomerism.

Tautomerism: The compound can exist in at least two primary tautomeric forms: the amide (keto) form, This compound , and the iminol (enol) form, 6-(4-Methylphenyl)-1,3,5-triazin-2-ol . The keto form is generally predominant in the solid state and in many solvents. However, the equilibrium can be influenced by the solvent, temperature, and pH.

Computational and spectroscopic studies on similar structures, such as 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, have shown the existence of a keto-enol tautomeric equilibrium in solution. academie-sciences.fr In that case, the enol form was stabilized by an intramolecular resonance-assisted hydrogen bond (RAHB). academie-sciences.fr For the title compound, the equilibrium between the keto and enol forms is a key aspect of its chemistry.

Acid-Base Properties: The triazine ring contains basic nitrogen atoms. Protonation can occur at one of the ring nitrogens (N3 or N5). The pKa value for this protonation would depend on the electron-withdrawing effect of the C2-oxo group and the electronic nature of the C6-substituent. Studies on related dihydro-1,3,5-triazines have shown them to be strong organic bases. researchgate.net Conversely, the N-H proton in the keto tautomer is acidic and can be removed by a strong base. This acidic character is also present in the O-H proton of the enol tautomer. Crystal structure analysis of the related 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine (B101434) shows that the triazine nitrogens readily participate in hydrogen bonding with acidic molecules, forming stable acid-base adducts. nih.gov

Interactive Data Table: Potential Tautomers and Protonation Sites

| Form | Key Structural Feature | Role in Acid-Base Chemistry |

| Keto Tautomer (Amide) | C=O group, N-H bond | Acidic N-H proton, basic ring nitrogens |

| Enol Tautomer (Iminol) | C-OH group, C=N bond | Acidic O-H proton, basic ring nitrogens |

| Protonated Cation | Proton on N3 or N5 | Conjugate acid |

| Deprotonated Anion | Negative charge on N1 or O2 | Conjugate base |

Complexation Behavior and Coordination Chemistry

The nitrogen atoms of the 1,3,5-triazine ring and the exocyclic oxygen atom of the oxo/enol group are potential donor sites for coordination with metal ions. chim.it The 1,3,5-triazine moiety is a well-established building block in supramolecular chemistry and can participate in coordination bonds, hydrogen bonds, and π-stacking interactions.

The enol tautomer, 6-(4-methylphenyl)-1,3,5-triazin-2-ol, can act as a bidentate ligand, coordinating to a metal center through a ring nitrogen and the hydroxyl oxygen. This chelation can lead to the formation of stable metal complexes. For example, a hydrolyzed pyrazolyl-substituted methoxy-triazine, which resulted in a 1,3,5-triazin-2-ol derivative, was shown to form a 1D coordination polymer with Ni(II) ions. mdpi.com In this structure, the triazin-2-ol ligand acted as a bidentate NN-chelate. mdpi.com

The ability of 1,3,5-triazine derivatives to form complexes with a variety of metals, including Pd(II) and Ag(I), has been demonstrated. chim.it The specific coordination mode of this compound would depend on the metal ion, the reaction conditions, and the predominant tautomeric form in the coordination environment. The p-tolyl group would primarily exert a steric influence on the formation of such coordination compounds.

Advanced Spectroscopic and Structural Characterization of 6 4 Methylphenyl 1,3,5 Triazin 2 1h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including triazinone derivatives. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer foundational data on the types and numbers of protons and carbons in the molecule. For 6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one, the ¹H NMR spectrum would characteristically show signals for the methyl group protons, the aromatic protons on the phenyl ring, and the N-H proton of the triazinone ring. Similarly, the ¹³C NMR spectrum would display distinct signals for the methyl carbon, aromatic carbons, and the carbons within the triazinone ring, including the carbonyl carbon. nih.govalaqsa.edu.ps

To establish unambiguous connectivity and resolve complex spectral overlaps, multi-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, mapping the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would show correlations between the ortho and meta protons on the 4-methylphenyl group, confirming their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances by linking them to their known proton signals. For instance, the methyl proton signal would correlate with the methyl carbon signal, and each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together molecular fragments. For example, HMBC could show correlations between the aromatic protons ortho to the triazine ring and the triazine ring carbon to which the phenyl group is attached, definitively linking the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylphenyl | -CH₃ | ~2.3 - 2.5 | ~20 - 25 |

| Methylphenyl | Aromatic C-H | ~7.2 - 8.2 | ~125 - 145 |

| Methylphenyl | Quaternary Aromatic C | N/A | ~130 - 150 |

| Triazinone | N-H | Variable, ~8.0 - 11.0 | N/A |

| Triazinone | C=O | N/A | ~155 - 165 |

| Triazinone | Ring Carbons (C-N) | N/A | ~160 - 175 |

Note: Predicted values are based on typical shifts for similar functional groups and structures. alaqsa.edu.pschemicalbook.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.neteuropeanpharmaceuticalreview.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov

Different polymorphs of a this compound derivative would have unique unit cell structures and intermolecular interactions (e.g., hydrogen bonding, π-stacking). These differences in the local chemical environment lead to observable changes in SSNMR spectra, such as:

Chemical Shifts: Nuclei in different packing arrangements will experience different local magnetic fields, resulting in distinct chemical shifts in the ¹³C or ¹⁵N CP/MAS spectra. researchgate.net

Spin-Lattice Relaxation Times (T₁): These relaxation times are sensitive to molecular motion and packing density, often varying significantly between polymorphs. nih.gov

SSNMR is particularly advantageous as it can analyze crystalline, amorphous, and mixed-phase samples, and it can be used to quantify the amount of each form in a mixture without the need for a standard. europeanpharmaceuticalreview.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a molecular fingerprint. nih.gov

For this compound, key vibrational bands can be assigned to its constituent functional groups.

Table 2: Characteristic IR/Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide/Lactam | 3100 - 3300 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Methyl (Aliphatic) | 2850 - 3000 |

| C=O Stretch | Amide/Lactam (Carbonyl) | 1650 - 1720 |

| C=N Stretch | Triazine Ring | 1500 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Amide/Lactam | 1510 - 1570 |

| C-H Bend | Methyl | 1375 - 1470 |

Note: These are general ranges and can be influenced by hydrogen bonding and other intermolecular interactions. nist.gov

Differences in crystal packing between polymorphs can lead to subtle but measurable shifts in peak positions and changes in peak shapes, particularly for modes involved in intermolecular interactions like the N-H and C=O stretches.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. wikipedia.org Upon ionization, the molecule forms a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its exact molecular mass. The high-energy environment of techniques like Electron Ionization (EI) causes the energetically unstable molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org

The fragmentation of 1,3,5-triazin-2-one derivatives often involves specific pathways: arkat-usa.org

Loss of Substituents: Cleavage of the bond between the triazine ring and the 4-methylphenyl group.

Ring Contraction/Extrusion: The triazine nucleus may undergo complex rearrangements, leading to the extrusion of small neutral molecules (e.g., HCN, N₂) and the formation of smaller ring fragments. arkat-usa.org

α-Cleavage: Fragmentation can be initiated at radical sites, often leading to the cleavage of bonds adjacent to a heteroatom. wikipedia.org

Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment, is a powerful method for confirming the molecular structure. arkat-usa.org

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. nih.gov

SCXRD analysis of a this compound derivative would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

Dihedral Angles: Describing the conformation of the molecule, such as the twist angle between the plane of the triazine ring and the plane of the phenyl ring. In related structures, this dihedral angle can vary, for example, a similar compound, 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, exhibits a dihedral angle of 10.37 (4)°. nih.gov Another adduct, 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine–4-methylbenzoic acid, shows an angle of 29.2 (2)° between its triazine and benzene (B151609) rings. nih.gov

Intermolecular Interactions: Identifying and quantifying non-covalent interactions that stabilize the crystal structure, such as N-H···O or N-H···N hydrogen bonds and π-π stacking interactions between aromatic rings. For instance, related triazine structures often form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov

Table 3: Representative Crystallographic Data for a Related Triazine Compound

| Parameter | Value |

| Compound | 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine nih.gov |

| Formula | C₁₀H₁₁N₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Dihedral Angle | 10.37 (4)° (Triazine/Benzene Ring) |

| Key H-Bonding Motif | R₂²(8) ring motif forming an inversion dimer |

This data is for a structurally similar compound and illustrates the type of information obtained from SCXRD.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as only they exhibit a CD signal.

While this compound itself is achiral, chiral derivatives could be synthesized by introducing a stereocenter, for example, on a substituent attached to the triazine ring or the phenyl group. For such a chiral derivative, CD spectroscopy would be a critical tool for:

Confirming Chirality: The presence of a CD signal would confirm that the molecule is chiral and that the sample is enantiomerically enriched.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by computational methods (e.g., time-dependent density functional theory), the absolute configuration (R/S) of the stereocenter(s) can often be determined.

Studying Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in conformation, such as those induced by solvent or temperature, can be monitored by observing changes in the CD signal. mdpi.com

Analyzing Host-Guest Interactions: If a chiral triazinone derivative is used as a host to bind a guest molecule, CD spectroscopy can monitor the binding event and provide information about the structure of the resulting supramolecular complex. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed to calculate molecular properties with high accuracy. ajchem-a.com For 6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one, DFT calculations can provide a detailed understanding of its electronic characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comnasc.ac.inresearchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comresearchgate.net

For triazine derivatives, the HOMO is often distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient sites. irjweb.comcolab.ws In the case of this compound, the HOMO would likely be located on the p-methylphenyl ring and the nitrogen atoms, while the LUMO might be centered on the triazinone ring. The HOMO-LUMO gap would influence its potential as an electron donor or acceptor in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Calculation)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms and the carbonyl oxygen of the triazinone ring, indicating these as sites for electrophilic interaction. The hydrogen atoms, particularly the one on the nitrogen in the ring, would exhibit positive potential, making them susceptible to nucleophilic attack.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.comscispace.com These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, calculated NMR chemical shifts can help in the assignment of peaks in experimental NMR spectra. mdpi.com

Computational methods can be used to explore potential reaction pathways and elucidate reaction mechanisms by locating and characterizing transition states. By calculating the energy barriers associated with different pathways, the most favorable mechanism can be identified. For this compound, this approach could be used to study its synthesis, degradation, or reactions with other molecules, providing valuable insights into its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govekb.eg MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. tcu.eduresearchgate.net These simulations can reveal the preferred conformations of the molecule and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern its behavior in different environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.comscialert.netekb.eg By developing QSAR models for a set of triazine derivatives, it is possible to identify the key structural features that influence their activity. researchgate.net For this compound, QSAR studies could provide insights into the structural requirements for a particular biological activity and guide the design of new, more potent analogues. ekb.egnih.gov

Molecular Docking and Ligand-Target Binding Prediction

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential biological targets and binding mechanisms for the class of 4,6-substituted-1,3,5-triazin-2(1H)-ones, which includes this compound. Research has identified this chemical class as promising inhibitors of human DNA topoisomerase IIα (htIIα), a validated target for anticancer drug development. nih.govnih.gov These computational approaches have been pivotal in guiding the synthesis and optimization of these compounds by predicting their interactions within the enzyme's ATP binding site. nih.gov

Molecular dynamics (MD) simulations have been employed to explore the dynamic nature of the molecular recognition between these triazinone derivatives and the ATPase domain of topoisomerase IIα. nih.govnih.gov These simulations, often extending to 0.5 μs, provide insights beyond static methods like conventional molecular docking, revealing the stability of ligand binding and key interactions over time. nih.gov

| Target Protein | Binding Site | Key Interacting Residues | Predicted Interaction Types | Supporting Methods |

|---|---|---|---|---|

| Human DNA Topoisomerase IIα (htIIα) | ATPase Domain | Asn120 | Hydrogen Bonding | Molecular Dynamics Simulations, STD NMR nih.gov |

| Human DNA Topoisomerase IIα (htIIα) | ATPase Domain | Hydrophobic Pocket Residues | Hydrophobic Interactions (from substituent at position 6) | Molecular Dynamics Simulations, STD NMR nih.gov |

Predictive Modeling of Molecular Interactions and Properties

Predictive modeling plays a crucial role in the early stages of drug discovery, allowing for the in silico evaluation of a compound's physicochemical and pharmacokinetic properties. For the 1,3,5-triazine (B166579) class of compounds, various computational models are utilized to predict their molecular interactions and drug-likeness, thereby guiding further experimental studies. jomardpublishing.comresearchgate.net

Quantum mechanics methods, such as Density Functional Theory (DFT), are employed to predict the stable conformations and electronic properties of triazine derivatives. rsc.orgnih.gov These calculations can determine parameters like molecular geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are essential for understanding the molecule's reactivity and potential for non-covalent interactions. rsc.orgnih.gov

Furthermore, a range of software platforms and predictive models are used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound. jomardpublishing.comresearchgate.net Programs such as SwissADME can generate profiles that assess a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. jomardpublishing.com These models predict critical parameters including lipophilicity (log P), topological polar surface area (TPSA), aqueous solubility, and potential for blood-brain barrier penetration. jomardpublishing.comresearchgate.net Such predictions are vital for prioritizing compounds with favorable pharmacokinetic profiles for further development. While specific predictive modeling data for this compound is not extensively published, the methodologies are standard for this chemical class.

| Property | Description | Computational Method/Model | Relevance |

|---|---|---|---|

| Molecular Geometry | Prediction of the most stable 3D structure, bond lengths, and angles. | Density Functional Theory (DFT) rsc.orgmdpi.com | Foundation for understanding reactivity and for docking studies. |

| Lipophilicity (log P) | The octanol/water partition coefficient, indicating the molecule's hydrophobicity. | ADME Prediction Software (e.g., SwissADME) jomardpublishing.com | Influences absorption, distribution, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, predicting transport properties. | ADME Prediction Software jomardpublishing.com | Correlates with drug absorption and blood-brain barrier penetration. |

| Drug-Likeness | Compliance with established rules (e.g., Lipinski's Rule of Five) for oral bioavailability. | ADME Prediction Software jomardpublishing.com | Early-stage filter to assess potential as an oral drug candidate. |

| Binding Free Energy | Calculation of the energy associated with a ligand binding to its target. | Free Energy Calculations, Molecular Dynamics (MD) Simulations nih.gov | Quantifies the affinity of the compound for its biological target. |

Mechanistic Biological Activity and Molecular Target Identification

In Vitro Studies on Cellular and Subcellular Systems

Antiproliferative Activity against Cancer Cell Lines

Although no specific antiproliferative studies on 6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one were identified, the broader class of 1,3,5-triazine (B166579) derivatives has demonstrated significant potential as anticancer agents. A variety of substituted 1,3,5-triazines have been synthesized and evaluated for their cytotoxic properties against several cancer cell lines.

For instance, a library of 126 compounds featuring a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared and screened for antiproliferative activity against three breast cancer cell lines. The most promising results were observed in the inhibition of the triple-negative MDA-MB231 breast cancer cell line. Notably, the active compounds displayed selectivity for cancer cells over the non-cancerous MCF-10A breast cell line.

In another study, a series of 1,3,5-triazine Schiff base derivatives were evaluated for their anti-proliferative effects on human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines. Compounds with piperidine (B6355638) and benzylamine (B48309) substituents on the triazine core showed the most potent activity, with some derivatives exhibiting IC50 values in the sub-micromolar range. Specifically, a compound with a para-chlorine atom on the benzylidine residue demonstrated the highest potency with IC50 values of 3.29 µM and 3.64 µM in MCF-7 and HCT-116 cells, respectively.

Furthermore, some 1,3,5-triazine derivatives have shown activity against colorectal cancer cell lines such as DLD-1, HCT-116, and HT-29. For example, methyl(4-(4-(2-chloroethyl)piperazin-1-yl)-6-methoxy-1,3,5-triazin-2-yl)-L-alanyl-L-alaninate has demonstrated strong anticancer activity through the inhibition of cancer cell proliferation and induction of apoptosis.

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | MDA-MB231, MCF-10A | Selective inhibition of triple-negative breast cancer cells. | |

| 1,3,5-Triazine Schiff base derivatives | MCF-7, HCT-116 | Potent activity with IC50 values in the sub-micromolar range. | |

| Substituted 1,3,5-triazines | DLD-1, HCT-116, HT-29 | Inhibition of proliferation and induction of apoptosis. |

Antimicrobial Efficacy against Bacterial and Fungal Pathogens

Specific antimicrobial data for this compound is not available. However, the 1,3,5-triazine scaffold is a constituent of numerous compounds with documented antimicrobial properties.

A study on novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines revealed that several compounds exhibited dual antimicrobial and antimycobacterial activities. These compounds were tested against a panel of eight bacteria, including Staphylococcus aureus and Escherichia coli, and four fungi, such as Aspergillus niger and Candida albicans.

Similarly, the synthesis and evaluation of 1,3,5-triazine aminobenzoic acid derivatives showed that some of the tested compounds displayed promising activity against Staphylococcus aureus and Escherichia coli. Another series of N′-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides also demonstrated potent inhibitory action against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.

Identification and Characterization of Molecular Targets

Receptor Binding Assays

The 1,3,5-triazine core is present in various compounds that have been investigated for their receptor binding affinities. For instance, certain trisubstituted 1,3,5-triazines have been developed as antagonists for the histamine (B1213489) H4 receptor, showing promise in models of inflammatory pain nih.gov. Additionally, other derivatives have been synthesized and evaluated for their binding to adenosine (B11128) receptors, specifically the hA1 and hA3 subtypes, with some compounds showing good binding affinity mdpi.com. However, specific receptor binding assay data for this compound is not currently available.

Protein-Ligand Interaction Analysis

The inhibitory action of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones on human topoisomerase IIα is predicated on their interaction with the enzyme's ATP binding site nih.govnih.gov. Molecular docking and dynamics simulations have been employed to model these interactions, suggesting that the triazinone core can mimic the adenine (B156593) moiety of ATP syngene.com. These computational studies, supported by experimental data, indicate that specific substitutions on the triazine ring are crucial for establishing favorable interactions within the binding pocket, leading to potent inhibition nih.govnih.gov. For this compound itself, a detailed protein-ligand interaction analysis is not available in the absence of specific identified protein targets.

Elucidation of Cellular and Subcellular Mechanisms of Action

Cell Cycle Modulation and Apoptosis Induction Pathways

The antiproliferative activity of many anticancer agents is linked to their ability to modulate the cell cycle and induce apoptosis. For the related class of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, studies have shown potent antileukemic activity monash.edunih.govnih.gov. In a study on the leukemic Jurkat T cell line, the most active compound was observed to induce morphological features consistent with both apoptosis and necrosis monash.edunih.gov.

While the precise apoptotic pathways were not fully elucidated for this specific triazine series, the induction of apoptosis is a common mechanism for anticancer compounds, including other triazine derivatives mdpi.com. The inhibition of topoisomerase IIα by the related 4,6-disubstituted-1,3,5-triazin-2(1H)-ones would be expected to lead to cell cycle arrest and ultimately apoptosis in cancer cells nih.gov.

| Compound Class | Cell Line | Cellular Effect |

| 6-aryl-4-cycloamino-1,3,5-triazine-2-amines | Jurkat T cells (Leukemia) | Induction of apoptosis and necrosis. monash.edunih.gov |

Modulation of Inflammatory Cascades

Certain 1,3,5-triazine derivatives have been investigated for their anti-inflammatory properties mdpi.comresearchgate.net. For example, some trisubstituted 1,3,5-triazines have demonstrated anti-inflammatory and analgesic effects in vivo, which are attributed to their antagonism of the histamine H4 receptor nih.gov. However, there is no specific data on the ability of this compound to modulate inflammatory cascades.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding the molecular interactions that govern their biological activity. Although SAR studies specifically centered on this compound are not extensively documented in publicly available research, a mechanistic perspective can be derived from studies on structurally related 4,6-substituted-1,3,5-triazin-2(1H)-ones and other 6-aryl-1,3,5-triazine derivatives. These studies provide valuable insights into how modifications of the phenyl and triazine moieties influence interactions with molecular targets.

A significant body of research on 4,6-substituted-1,3,5-triazin-2(1H)-ones has identified these compounds as promising inhibitors of human DNA topoisomerase IIα, an essential enzyme in DNA replication and chromosome organization. nih.gov The inhibitory activity of these compounds is attributed to their interaction with the ATP binding site of the enzyme. nih.gov Mechanistic studies, including molecular simulations and STD NMR experiments, have elucidated the binding modes of these triazinone derivatives, highlighting the key structural features necessary for potent inhibition. nih.gov

The core 1,3,5-triazin-2(1H)-one scaffold serves as a crucial anchor within the ATP binding pocket. The substituents at the 4- and 6-positions of the triazine ring play a pivotal role in dictating the potency and selectivity of these inhibitors. nih.gov The aryl group at the C6 position, in particular, is critical for establishing key interactions with the enzyme.

In the case of this compound, the 4-methylphenyl group is expected to engage in hydrophobic interactions within a lipophilic pocket of the target protein. The methyl group at the para-position of the phenyl ring can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity compared to an unsubstituted phenyl ring.

SAR studies on related 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have shown that the nature of the substituent on the 6-aryl group has a less pronounced effect on cytotoxic activity compared to modifications at other positions of the triazine ring. nih.gov However, in the context of topoisomerase IIα inhibition by 4,6-substituted-1,3,5-triazin-2(1H)-ones, the substitution pattern at position 6 is a key determinant of activity. nih.gov For instance, the incorporation of bicyclic substituents at this position has been shown to yield compounds with good inhibitory activity against topoisomerase IIα. nih.gov

Molecular modeling and simulation studies have further underscored the importance of specific interactions. For example, the interaction with asparagine residue Asn120 in the ATP binding site of topoisomerase IIα is considered a critical determinant of inhibitory activity for this class of compounds. nih.gov The hydrophobic interactions established by the substituents at both the 4- and 6-positions of the triazinone ring are also vital for stable binding. nih.gov

The following interactive data table summarizes the structure-activity relationship of a series of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα, providing a framework for understanding the potential SAR of this compound.

Advanced Applications in Materials Science and Industrial Chemistry

Organic Electronics and Optoelectronic Devices

The electron-deficient 1,3,5-triazine (B166579) ring is a valuable component in organic electronics, where it is often used as an electron-accepting core to facilitate electron transport. Triazine derivatives have been explored as effective electron transporters due to their high electron affinity, good thermal stability, and optoelectronic properties.

In Organic Light-Emitting Diodes (OLEDs), materials based on the 1,3,5-triazine scaffold serve critical functions as components of both the emissive layer and the electron transport layer (ETL). The electron-deficient nature of the triazine ring is beneficial for electron transport. By attaching various aryl substituents, molecules with high triplet energies and good electron mobilities can be synthesized, making them suitable as host materials for phosphorescent emitters in high-efficiency PhOLEDs.

For instance, star-shaped 1,3,5-triazine derivatives have been developed as new electron transport (ET)-type host materials. These materials can exhibit high triplet energies (>2.54 eV) and electron mobilities on the order of 10⁻⁴ cm² V⁻¹ s⁻¹, properties that are ideal for hosting green and blue phosphorescent emitters. The goal in designing these host materials is to achieve balanced charge injection and transport within the OLED device, which leads to improved efficiency and reduced efficiency roll-off at high brightness. Bipolar host materials, which combine an electron-donating moiety with an electron-accepting triazine core, are particularly effective in achieving this balance.

The same electronic properties that make triazine derivatives useful in OLEDs also make them promising candidates for organic photovoltaic (OPV) devices and other types of solar cells, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In these applications, the triazine unit can function as an electron acceptor or as part of a larger conjugated system in a donor-acceptor molecule.

| Application Area | Role of Triazine Core | Key Properties |

| OLEDs | Electron Transport Material, Host for Emitters | High Electron Affinity, High Triplet Energy, Good Thermal Stability |

| Organic Solar Cells | Electron Acceptor, Component of Dyes/HTMs | Light Absorption, Electron Transport, Material Stability |

Polymer Chemistry and Monomer/Additive Roles

The 1,3,5-triazine ring, particularly when derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offers multiple reactive sites for polymerization. This allows triazine-based compounds to be used as monomers or cross-linking agents to create a variety of polymers with tailored properties, including polyamides, porous organic polymers (POPs), and flame-retardant materials.

The synthesis of polymers can be achieved through condensation reactions or nucleophilic substitution. For example, s-triazine dicarboxylic acid derivatives can react with diamines like ethylenediamine (B42938) or p-phenylenediamine (B122844) to form novel polyamides. rsc.org These polymers can be designed for specific applications, such as drug delivery systems. rsc.org Similarly, triazine derivatives with multiple reactive groups (like bishydrazino s-triazines) can be condensed with aldehydes to create polymers that exhibit excellent thermal stability and flame-retardant properties. mdpi.com These polymers, when mixed with other materials like polypropylene, can significantly improve the flame retardancy of the resulting composite. mdpi.com Furthermore, the polycondensation reaction between melamine (B1676169) (a triamine triazine) and various dialdehydes is a common route to synthesize triazine-based POPs, which are valuable for their high surface area and application in catalysis and adsorption. mdpi.com

Supramolecular Assembly and Nanomaterial Construction

The planar structure of the triazine ring and its capacity for hydrogen bonding make it an excellent building block (synthon) for supramolecular chemistry and crystal engineering. researchgate.net Through self-assembly driven by non-covalent interactions like hydrogen bonds and π–π stacking, triazine derivatives can form well-ordered, higher-dimensional structures such as ribbons, sheets, and porous frameworks. researchgate.netnih.gov

A close derivative, 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine (B101434), demonstrates this capability clearly. In a co-crystal with 4-methylbenzoic acid, the triazine molecules form base pairs with each other through N—H···N hydrogen bonds, creating a supramolecular ribbon structure. nih.gov These ribbons are further linked by interactions with the acid molecules via N—H···O and O—H···N hydrogen bonds. nih.gov This guided self-assembly is fundamental to constructing nanomaterials from the bottom up. The ability to form such predictable hydrogen-bonding motifs, like the R²₂(8) graph-set motif, allows for the rational design of complex supramolecular architectures. nih.govnih.gov The planarity of the molecule is also a key factor; in the aforementioned structure, the dihedral angle between the triazine ring and the adjacent benzene (B151609) ring is 29.2°. nih.gov

| Interaction Type | Description | Resulting Structure |

| N—H···N Hydrogen Bond | Interaction between amino groups and ring nitrogen atoms of adjacent triazine molecules. nih.gov | Base-pairing, formation of R²₂(8) motifs. nih.gov |

| N—H···O Hydrogen Bond | Interaction between triazine amino groups and carboxyl groups of other molecules. nih.gov | Linking of supramolecular ribbons. nih.gov |

| O—H···N Hydrogen Bond | Interaction between carboxyl groups and triazine ring nitrogen atoms. nih.gov | Linking acid and base molecules. nih.gov |

| C—H···π Interaction | Weak interaction involving the phenyl ring that helps stabilize the crystal structure. nih.gov | 3D network stabilization. nih.gov |

Bioimaging Probes and Fluorescent Labeling Agents

Triazine derivatives are increasingly being investigated for their fluorescent properties and potential use in bioimaging and as molecular sensors. rsc.orgresearchgate.net By creating a Donor-π-Acceptor (D-π-A) system, where the electron-deficient triazine ring acts as the acceptor, it is possible to synthesize molecules that exhibit strong fluorescence and large Stokes shifts. nih.gov

For example, novel "Y"-shaped chromophores have been synthesized using a triazine core as the central donor, linked through a π-system to electron-accepting groups. nih.gov These compounds can show positive solvatofluorism, meaning their fluorescence emission is sensitive to the polarity of their environment. nih.gov This property is highly desirable for chemical sensors and bioimaging probes, as it allows for the detection of changes in the cellular environment. Furthermore, triazine derivatives can be functionalized with biocompatible groups, such as amino acids, to create fluorescent probes that can be conjugated to proteins like bovine serum albumin (BSA) for biological labeling applications. researchgate.net The development of triazine-based fluorescent covalent organic frameworks (COFs) also opens possibilities for creating highly sensitive sensors for detecting ions like Fe³⁺. rsc.org

Agrochemical Applications: Herbicidal and Pesticidal Modes of Action

The application of s-triazine derivatives as herbicides is one of their most established and widespread industrial uses. flvc.org A close analogue, 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, is noted for its use in developing herbicides. chemimpex.com Triazine herbicides are effective for pre- and post-emergent control of broadleaf and grassy weeds in various crops. researchgate.netontosight.ai

The primary mode of action for this class of herbicides is the inhibition of photosynthesis. chemicalbook.comteamchem.co Triazines bind to the D1 protein within Photosystem II (PSII) in the chloroplasts of susceptible plants. researchgate.net This binding blocks the electron transport chain by displacing plastoquinone (B1678516) from its binding site, thereby halting the plant's ability to convert light energy into chemical energy. researchgate.netteamchem.co This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and the destruction of chlorophyll (B73375) and chloroplast membranes, which ultimately results in the death of the plant. researchgate.netchemicalbook.com The selectivity of triazine herbicides arises from the ability of tolerant crop plants, such as corn, to rapidly metabolize and detoxify the herbicide molecule, often through conjugation with glutathione, before significant damage can occur. chemicalbook.com

| Common Triazine Herbicide | Chemical Name | Primary Use |

| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | Weed control in corn, sugarcane, sorghum |

| Simazine | 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine | Weed control in orchards, vineyards, corn |

| Prometryn | N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | Weed control in cotton, celery, carrots |

| Cyanazine | 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile | Weed control in corn and cotton |

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies

The future synthesis of 6-(4-Methylphenyl)-1,3,5-triazin-2(1H)-one and its analogs will likely pivot towards more efficient, sustainable, and versatile protocols. Traditional methods often rely on the sequential nucleophilic substitution of cyanuric chloride, which necessitates stringent temperature control to achieve selectivity. mdpi.commdpi.com Next-generation approaches are set to overcome these limitations.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for preparing triazine derivatives, offering significant advantages such as accelerated reaction rates, substantially reduced reaction times (from hours to minutes), and improved product yields. benthamdirect.commonash.edu This green chemistry technique often results in cleaner reactions with fewer by-products, simplifying purification. nih.govchim.it Similarly, ultrasound-assisted synthesis has demonstrated the ability to dramatically shorten reaction times while maintaining high yields, even in aqueous media, thereby minimizing the reliance on organic solvents. mdpi.com The development of one-pot reactions, potentially utilizing catalysts like supported copper(I), represents another promising avenue for streamlining synthetic pathways, enhancing efficiency, and reducing chemical waste. nih.gov Future research should focus on adapting these advanced, environmentally friendly methodologies to produce a diverse library of this compound derivatives for extensive screening.

Comprehensive Exploration of Structure-Function Relationships

A deep understanding of the relationship between molecular structure and biological or material function is critical for rational design. For the 1,3,5-triazine (B166579) scaffold, it is well-established that the nature and position of substituents profoundly influence its activity. rmit.edu.vnmdpi.com Future research on this compound should involve the systematic synthesis and evaluation of analogs to build robust structure-activity relationship (SAR) and structure-property relationship (SPR) models.

Key areas of exploration should include:

Modification of the Phenyl Ring: Investigating the impact of varying the position and electronic nature (both electron-donating and electron-withdrawing) of substituents on the 4-methylphenyl group. This could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets or its performance in material applications. rmit.edu.vn

Substitution at Other Positions: Exploring the introduction of diverse functional groups at the remaining positions of the triazine ring. For instance, incorporating moieties like morpholine (B109124) or piperidine (B6355638) has been shown to enhance the anticancer activity of other triazine derivatives. researchgate.net

Stereochemical Analysis: For chiral derivatives, elucidating the role of stereochemistry in determining biological efficacy or material properties.

These studies will generate crucial data for designing next-generation compounds with optimized potency, selectivity, and desired physicochemical characteristics. mdpi.com

Integration of Advanced Computational and Experimental Techniques